N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide

Catalog No.
S3924107
CAS No.
692279-65-5
M.F
C15H13ClINO2
M. Wt
401.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzam...

CAS Number

692279-65-5

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide

Molecular Formula

C15H13ClINO2

Molecular Weight

401.62 g/mol

InChI

InChI=1S/C15H13ClINO2/c1-9-7-13(14(20-2)8-11(9)16)18-15(19)10-5-3-4-6-12(10)17/h3-8H,1-2H3,(H,18,19)

InChI Key

LRWWEXZGOQNDDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2I

The exact mass of the compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide is 400.96795 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide is a synthetic organic compound classified as a benzamide. This compound features a complex structure characterized by the presence of multiple functional groups: a chloro group, a methoxy group, and a methyl group attached to the phenyl ring, along with an iodine atom on the benzamide moiety. Its chemical formula is C15H14ClIN2OC_{15}H_{14}ClIN_{2}O and it has the CAS number 692279-65-5. The specific arrangement of these substituents contributes to its unique chemical and biological properties, making it a subject of interest in various fields of research.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, which can alter the compound's reactivity and biological activity.
  • Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation or reduction, allowing for further modifications of the compound's structure.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are important for synthesizing biaryl compounds.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylaniline and 2-iodobenzoic acid.
  • Amide Formation: The amide bond is formed through a condensation reaction between the amine group of 4-chloro-2-methoxy-5-methylaniline and the carboxylic acid group of 2-iodobenzoic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Reaction Conditions: Typically conducted in organic solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures, this method yields the desired product efficiently.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is utilized in studies focused on enzyme inhibition and protein interactions, contributing to our understanding of biochemical pathways.
  • Industrial Uses: It finds applications in developing new materials and chemical processes, showcasing its versatility in both laboratory and industrial settings.

The interaction studies involving N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide focus on its binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. By understanding how this compound interacts with enzymes or receptors, researchers can better predict its efficacy in biological systems.

Several compounds share structural similarities with N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide. Here are some notable examples:

Compound NameStructure Highlights
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamideContains a cyclopropane ring instead of an iodine atom.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamideFeatures a trichlorophenoxy group, enhancing potential reactivity.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-phenylethyl)benzamideContains a phenylethyl substituent that may influence biological activity.

Uniqueness: N-(4-chloro-2-methoxy-5-methylphenyl)-2-iodobenzamide is distinguished by its iodine atom, which significantly enhances its chemical reactivity compared to similar compounds. Additionally, the combination of chloro, methoxy, and methyl groups contributes to its unique properties and potential applications in research and industry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

400.96795 g/mol

Monoisotopic Mass

400.96795 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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